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Compound of Interest

Compound Name:
3-Methoxy-5-methyl-2-

nitropyridine

Cat. No.: B11776106

Get Quote

This Application Note and Protocol is designed for professional researchers and medicinal

chemists. It details the synthesis of 3-Methoxy-5-methyl-2-nitropyridine, a functionalized

pyridine intermediate often utilized in the development of kinase inhibitors and other

heterocyclic therapeutics.

Part 1: Executive Summary & Scientific Rationale
Target Compound: 3-Methoxy-5-methyl-2-nitropyridine (CAS: 1807057-12-0) Primary

Application: Pharmaceutical intermediate (e.g., for imidazopyridines, kinase inhibitors).

Synthetic Strategy: The N-Oxide Activation Route Direct nitration of pyridine rings is notoriously

difficult due to the electron-deficient nature of the heterocycle. Furthermore, directing the nitro

group specifically to the 2-position requires careful orchestration of electronic effects.

This protocol utilizes the N-Oxide Activation Strategy, which serves two purposes:

Activation: The N-oxide moiety increases the electron density of the ring, facilitating

electrophilic aromatic substitution (nitration).
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Regiocontrol: In 3,5-disubstituted pyridines, the interplay between the N-oxide, the 3-

methoxy group (Strong Electron Donating Group - EDG), and the 5-methyl group (Weak

EDG) directs the electrophile.

3-Methoxy: Directs ortho (positions 2 and 4) and para (position 6).

5-Methyl: Directs ortho (positions 4 and 6) and para (position 2).

Electronic Convergence: Position 2 is activated by the ortho effect of the methoxy group

and the para effect of the methyl group, making it the most electronically favorable site for

nitration, minimizing the formation of the 4-nitro isomer often seen in mono-substituted

analogs.

Part 2: Safety & Compliance (Critical)
Hazard Warning: This protocol involves fuming nitric acid and phosphorus trichloride, both of

which are highly corrosive and toxic.

Energetic Materials: Nitration reactions can be exothermic and potentially runaway.

Temperature control is mandatory.

Engineering Controls: All operations must be performed in a properly functioning chemical

fume hood.

PPE: Acid-resistant gloves, face shield, and lab coat are required.

Part 3: Reagents & Equipment
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Reagent Role
Equivalents
(Approx.)

Hazard Class

3-Hydroxy-5-

methylpyridine
Starting Material 1.0 Irritant

Iodomethane (MeI) Alkylating Agent 1.2 Toxic, Carcinogen

Potassium Carbonate

(K₂CO₃)
Base 2.0 Irritant

m-CPBA (70-75%) Oxidant 1.5 Oxidizer, Irritant

Fuming Nitric Acid

(HNO₃)
Nitrating Agent Excess Corrosive, Oxidizer

Sulfuric Acid (H₂SO₄) Catalyst/Solvent Solvent Corrosive

Phosphorus

Trichloride (PCl₃)
Deoxygenating Agent 1.5 - 2.0

Corrosive, Reacts

violently w/ water

Part 4: Step-by-Step Synthesis Protocol
Phase 1: O-Methylation
Objective: Convert 3-hydroxy-5-methylpyridine to 3-methoxy-5-methylpyridine.

Setup: Charge a round-bottom flask with 3-hydroxy-5-methylpyridine (1.0 eq) and anhydrous

DMF (or Acetone).

Base Addition: Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to form the

phenoxide anion.

Alkylation: Cool the mixture to 0°C. Dropwise add Iodomethane (1.2 eq).

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC

(EtOAc/Hexane).

Workup: Filter off inorganic salts. Dilute filtrate with water and extract with Ethyl Acetate (3x).

[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
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Purification: If necessary, purify via silica gel flash chromatography (eluting with

EtOAc/Hexanes) to yield 3-methoxy-5-methylpyridine.

Phase 2: N-Oxidation
Objective: Activate the pyridine ring.

Dissolution: Dissolve the product from Phase 1 in Dichloromethane (DCM).

Oxidation: Cool to 0°C. Slowly add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-

wise.

Reaction: Stir at room temperature overnight (12–16 h).

Workup: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess

peroxide). Extract with DCM (multiple times as N-oxides are polar).

Isolation: Dry organic layer (Na₂SO₄) and concentrate to yield 3-methoxy-5-methylpyridine

N-oxide. (Usually a white/off-white solid; can often be used directly).

Phase 3: Regioselective Nitration
Objective: Introduce the nitro group at the 2-position.

Preparation: In a flask cooled to 0°C, dissolve the N-oxide in concentrated Sulfuric Acid

(H₂SO₄).

Nitration: Dropwise add Fuming Nitric Acid (HNO₃). Maintain temperature below 10°C during

addition to prevent exotherms.

Heating: Slowly heat the reaction mixture to 80–90°C for 2–4 hours.

Note: The 3,5-substitution pattern directs the nitro group primarily to position 2.

Quench: Cool to room temperature, then pour the mixture onto crushed ice.

Neutralization: Carefully neutralize with solid Na₂CO₃ or 50% NaOH solution to pH ~7-8.

(Caution: Exothermic).
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Extraction: Extract with DCM or EtOAc. The product is 3-methoxy-5-methyl-2-nitropyridine
N-oxide.

Phase 4: Deoxygenation
Objective: Remove the N-oxide oxygen to yield the final target.

Setup: Dissolve the nitrated N-oxide in anhydrous Chloroform (CHCl₃) or DCM.

Reagent Addition: Cool to 0°C. Add Phosphorus Trichloride (PCl₃) (1.5 eq) dropwise.

Alternative: Triphenylphosphine (PPh₃) can be used in refluxing toluene for a milder

approach, though workup (removing Ph₃PO) is harder.

Reaction: Heat to reflux for 1–3 hours.

Workup: Cool to 0°C. Carefully quench with ice water (Hydrolysis of excess PCl₃ is violent).

Neutralize with NaHCO₃.[4]

Final Isolation: Extract with DCM. Wash with brine, dry (Na₂SO₄), and concentrate.[3]

Purification: Recrystallize from Ethanol or purify via column chromatography to obtain pure

3-Methoxy-5-methyl-2-nitropyridine.

Part 5: Visualization (Graphviz)
The following diagram illustrates the chemical workflow and the electronic logic driving the

regioselectivity.
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Start: 3-Hydroxy-5-methylpyridine

Step 1: O-Methylation
(MeI, K2CO3)

3-Methoxy-5-methylpyridine

Step 2: N-Oxidation
(m-CPBA)

3-Methoxy-5-methylpyridine N-oxide
(Activated Core)

Step 3: Nitration
(HNO3/H2SO4, 90°C)

Regioselectivity Logic:
3-OMe (Ortho) + 5-Me (Para) 

Target Position 2

3-Methoxy-5-methyl-2-nitropyridine N-oxide

Step 4: Deoxygenation
(PCl3, Reflux)

FINAL PRODUCT:
3-Methoxy-5-methyl-2-nitropyridine

Click to download full resolution via product page
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Caption: Step-by-step synthetic pathway highlighting the critical N-oxide activation strategy for

regioselective nitration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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